![molecular formula C11H18N4O2 B11760145 tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate
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Overview
Description
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a chemical compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate typically involves the reaction of pyrazolopyrazine derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate have shown efficacy against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is notable. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Pesticidal Properties
In agricultural research, pyrazole derivatives are explored as potential pesticides due to their bioactivity against pests and pathogens. The compound's structure allows for interaction with biological targets in insects and fungi, leading to its use as a fungicide or insecticide .
Herbicidal Activity
Some studies suggest that pyrazole compounds can also act as herbicides by inhibiting specific enzymes involved in plant growth and development. This feature makes them valuable in weed management strategies in agricultural practices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by carbamate formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- tert-Butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Uniqueness
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is unique due to its specific pyrazolopyrazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a compound belonging to the class of pyrazolo derivatives, which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by the following molecular formula and weight:
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₈N₄O₂ |
Molecular Weight | 210.28 g/mol |
IUPAC Name | This compound |
Research indicates that pyrazolo derivatives exhibit various biological activities primarily through their interaction with specific protein kinases. These kinases play crucial roles in cellular signaling pathways related to cell growth and differentiation. The inhibition of these kinases can lead to therapeutic effects in various diseases, particularly cancer.
- Kinase Inhibition : Compounds similar to this compound have shown selective inhibition against various kinases such as CK2 and AXL. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory activity against CK2 with IC50 values in the low nanomolar range .
- Anticancer Activity : The compound's potential as an anticancer agent is supported by findings that suggest it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The selectivity towards cancerous cells while sparing normal cells is a significant advantage in drug development.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of pyrazolo derivatives:
- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against the NCI-60 panel of cancer cell lines with promising results indicating its potential as a lead compound for further development .
- Selectivity Profile : The selectivity profile for this compound has been assessed using differential scanning fluorimetry against a panel of kinases. Results indicated that it selectively inhibits certain kinases involved in oncogenic signaling while exhibiting minimal off-target effects .
Case Study 1: CK2 Inhibition
A study focused on the optimization of pyrazolo[1,5-a]pyrimidines demonstrated that specific derivatives showed significant inhibition of CK2 activity with IC50 values as low as 8 nM . This suggests that similar compounds could be developed for targeted cancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation involving pyrazolo derivatives, compounds were synthesized and evaluated for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects on pantothenate synthetase (PS), a target for tuberculosis treatment .
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-9-6-8-7-12-4-5-15(8)14-9/h6,12H,4-5,7H2,1-3H3,(H,13,14,16) |
InChI Key |
IALMVKQIXKPQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2CCNCC2=C1 |
Origin of Product |
United States |
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